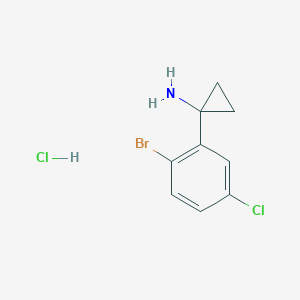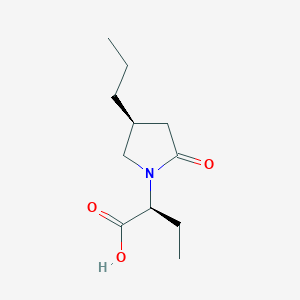
(S)-2-((S)-2-Oxo-4-propylpyrrolidin-1-yl)butanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-((S)-2-Oxo-4-propylpyrrolidin-1-yl)butanoic Acid is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidinone ring, which is a common structural motif in many biologically active molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-2-Oxo-4-propylpyrrolidin-1-yl)butanoic Acid typically involves the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of a suitable precursor, such as an amino acid derivative.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides under basic conditions.
Oxidation: The final step involves the oxidation of the intermediate to form the oxo group.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the concentration of reactants. Catalysts may also be used to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-((S)-2-Oxo-4-propylpyrrolidin-1-yl)butanoic Acid can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of the oxo group to a hydroxyl group using reducing agents.
Substitution: Nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
(S)-2-((S)-2-Oxo-4-propylpyrrolidin-1-yl)butanoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (S)-2-((S)-2-Oxo-4-propylpyrrolidin-1-yl)butanoic Acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanoic acid
- Pyrrolidinones : A class of compounds with similar structural motifs and biological activities .
Uniqueness
(S)-2-((S)-2-Oxo-4-propylpyrrolidin-1-yl)butanoic Acid is unique due to its specific chiral configuration and the presence of the propyl group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C11H19NO3 |
|---|---|
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
(2S)-2-[(4S)-2-oxo-4-propylpyrrolidin-1-yl]butanoic acid |
InChI |
InChI=1S/C11H19NO3/c1-3-5-8-6-10(13)12(7-8)9(4-2)11(14)15/h8-9H,3-7H2,1-2H3,(H,14,15)/t8-,9-/m0/s1 |
Clé InChI |
LTDAHGXWZNKFNP-IUCAKERBSA-N |
SMILES isomérique |
CCC[C@H]1CC(=O)N(C1)[C@@H](CC)C(=O)O |
SMILES canonique |
CCCC1CC(=O)N(C1)C(CC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3-fluoroaniline](/img/structure/B15292030.png)
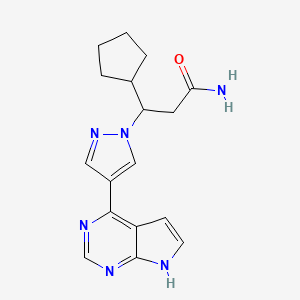
![methyl (3E)-3-[(4-methylpiperazin-1-yl)-phenylmethylidene]-2-oxo-1H-indole-6-carboxylate](/img/structure/B15292054.png)
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4,5-Difluoroaniline](/img/structure/B15292061.png)
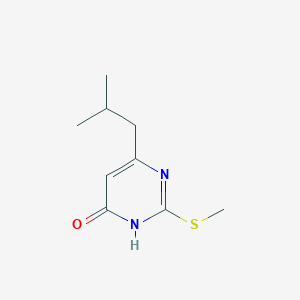
![4-Fluoro-alpha-(4-fluorophenyl)-alpha-[3-(phenylmethoxy)propyl]benzenemethanol](/img/structure/B15292069.png)
![[(2R,3R,4R,5R)-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B15292071.png)
![methyl N-[(1S)-1-[[(1S,2S)-1-benzyl-2-hydroxy-3-[[[(2S)-2-(methoxycarbonylamino)-3-methyl-butanoyl]amino]-[[4-(2-pyridyl)phenyl]methyl]amino]propyl]carbamoyl]-2,2-dimethyl-propyl]carbamate](/img/structure/B15292073.png)
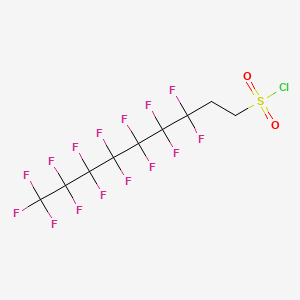
![1-[3-Cyano-5-(trifluoromethyl)phenyl]-3-[4-[4-(trifluoromethyl)phenoxy]cyclohexyl]urea](/img/structure/B15292076.png)
